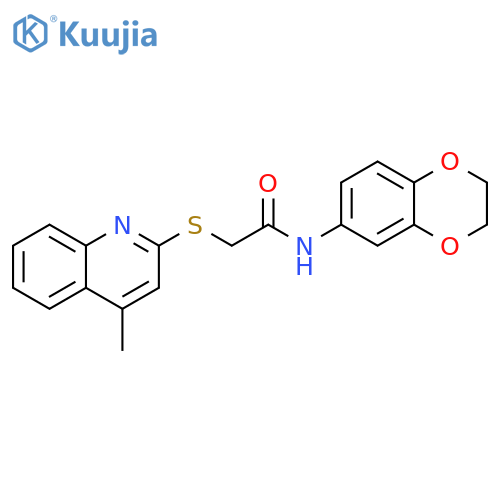Cas no 315678-18-3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide)

315678-18-3 structure
商品名:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methylquinolin-2-yl)thio)acetamide
- Acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-quinolinyl)thio]-
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
- SR-01000908342
- F1143-2530
- EU-0049318
- Oprea1_768955
- 315678-18-3
- AKOS000809337
- SR-01000908342-1
- Z20242952
-
- インチ: 1S/C20H18N2O3S/c1-13-10-20(22-16-5-3-2-4-15(13)16)26-12-19(23)21-14-6-7-17-18(11-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
- InChIKey: XJTQXXKQFUMXDA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCCOC2=C1)(=O)CSC1C=C(C)C2C(N=1)=CC=CC=2
計算された属性
- せいみつぶんしりょう: 366.10381361g/mol
- どういたいしつりょう: 366.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 85.8Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 603.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.10±0.20(Predicted)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1143-2530-20μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-10μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-100mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-50mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-5mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-5μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-10mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-20mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F1143-2530-30mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide |
315678-18-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
315678-18-3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
